molecular formula C6H7BrN2 B022881 2-Amino-5-bromo-3-methylpyridine CAS No. 3430-21-5

2-Amino-5-bromo-3-methylpyridine

Cat. No. B022881
CAS RN: 3430-21-5
M. Wt: 187.04 g/mol
InChI Key: KBLGGRWUEVCNPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-5-bromo-3-methylpyridine derivatives involves palladium-catalyzed reactions, showcasing the efficiency of modern synthetic methods. A study highlights the radiosynthesis of 2-amino-5-[18F]fluoropyridines through a palladium-catalyzed amination sequence, starting from 2-bromo-5-[18F]fluoropyridine, which underscores the adaptability of related pyridine compounds in radiolabeling and pharmaceutical development (Pauton et al., 2019).

Molecular Structure Analysis

The molecular and crystal structures of related nitro derivatives of 2-amino-4-methylpyridine have been thoroughly investigated, providing insights into the molecular arrangements and intermolecular forces that stabilize these compounds. Such studies reveal layered arrangements and hydrogen bonding patterns, offering a basis for understanding the structural aspects of 2-Amino-5-bromo-3-methylpyridine (Bryndal et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving 2-Amino-5-bromo-3-methylpyridine derivatives often lead to the formation of complex molecules with unique properties. For instance, the electrophilic substitution reactions enable the introduction of various functional groups, expanding the chemical versatility of these compounds (Luque et al., 1997).

Physical Properties Analysis

Studies on derivatives of 2-Amino-5-bromo-3-methylpyridine, such as those involving bromo-nitropyridine, provide comprehensive data on their vibrational frequencies, molecular geometry, and electronic properties. These analyses contribute to a deeper understanding of the physical characteristics and potential applications based on their optical and electronic behaviors (Abraham et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Amino-5-bromo-3-methylpyridine can be further elucidated through electrochemical studies, such as the electrocatalytic carboxylation with CO2, demonstrating the compound's reactivity and potential in synthetic chemistry applications (Feng et al., 2010).

Scientific Research Applications

  • Amination Studies : It is utilized for studying the amination of dibromopyridines with potassium amide in liquid ammonia (J. Streef & H. J. Hertog, 2010).

  • Ligand Synthesis : The compound is instrumental in synthesizing mono-, bis-, and tris-tridentate ligands, especially for the complexation of lanthanide(III) cations (L. Charbonnière, N. Weibel, & R. Ziessel, 2001).

  • Nucleoside Synthesis : It's used in the synthesis of C-(2'-deoxyribonucleosides) from 2-deoxy-D-ribose (C. Reese & Qin-pei Wu, 2003).

  • Pharmaceutical Applications : The compound serves as a candidate for synthesizing novel pyridine derivatives with anti-thrombolytic, biofilm inhibition, and haemolytic activities (Gulraiz Ahmad et al., 2017).

  • Photoinduced Amino-Imino Tautomerism : It is used for studying photoinduced amino-imino tautomerism (Nobuyuki Akai et al., 2006).

  • Negishi Cross-Coupling Strategy : The compound is employed in the synthesis of 4, 5, and 6Methyl2,2′Bipyridine using a Negishi cross-coupling strategy (Adam P. Smith et al., 2003).

  • Synthesis of Piperidines : It aids in the synthesis of 3-substituted piperidines from chiral non-racemic lactams (L. Micouin et al., 1994).

  • Formation of Pyridine Derivatives : Used in the synthesis of 5-arylamino-2-picolines (L. H. Peterson & R. Tolman, 1977).

  • Electron Impact Studies : Investigates the fragmentation by electron impact in the carbon and nitrogen K-shell excitation regions for studying the valence electron release in pyridine derivatives (K. Okada et al., 2008).

  • Protein-Protein Interactions : It acts as a ligand of the BAZ2B bromodomain involved in protein-protein interactions (J. Marchand, G. Lolli, & A. Caflisch, 2016).

  • Antimicrobial Activity : Exhibits antimicrobial activity against bacteria and yeasts, binding to DNA and reducing its electrophoretic mobility (M. Abu-Youssef et al., 2010).

  • Electrochemical Reduction : Used in the electrochemical reduction to produce 6-aminonicotinic acid with good yields in certain solvents (A. Gennaro et al., 2004).

  • In Vitro Metabolism Studies : Investigates species differences in the metabolism of 2-amino-3-methylpyridine, providing insights into its comutagenic potential (Altuntas Tg & Gorrod Jw, 1997).

  • Electrocatalytic Carboxylation : The compound is a key player in the electrocatalytic carboxylation with CO2, yielding 6-aminonicotinic acid (Q. Feng et al., 2010).

  • Photochemical Dimerization : Involved in the photochemical dimerization of 2-aminopyridines and 2-pyridones, leading to the formation of compounds with unique chemical and physical properties (E. Taylor & R. O. Kan, 1963).

  • Preparation from Ethoxypyridine : It can be prepared from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine (H. J. Hertog et al., 2010).

  • Selective Amination : Used in the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex (Jianguo Ji et al., 2003).

Safety And Hazards

The compound is classified under GHS07 for safety. It has hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302 + P352, and P305 + P351 + P338 .

properties

IUPAC Name

5-bromo-3-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBLGGRWUEVCNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60187866
Record name 2-Amino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-bromo-3-methylpyridine

CAS RN

3430-21-5
Record name 2-Amino-5-bromo-3-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3430-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-bromo-3-methylpyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-bromo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60187866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
A Luque, J Sertucha, L Lezama, T Rojo… - Journal of the Chemical …, 1997 - pubs.rsc.org
2-Aminopyridinium (2-amino-5-bromopyridine)tribromocuprate(II) 1 and bis(2-aminopyridinium) tetrabromocuprate(II) 2 have been prepared from acetonitrile solutions containing CuBr …
Number of citations: 37 pubs.rsc.org
C Lou, Q **ao, RR Tailor, NB Gaied, N Gale… - …, 2011 - pubs.rsc.org
… Me-MAP and MOE-MAP phosphoramidite monomers have been synthesized from 1-O-methyl-3,5-di-O-benzyl-α-D-ribofuranoside and 2-amino-5-bromo-3-methylpyridine. Ultraviolet …
Number of citations: 11 pubs.rsc.org
CB Reese, Q Wu - Organic & biomolecular chemistry, 2003 - pubs.rsc.org
… Sodium hydride (60% dispersion in mineral oil; 3.22 g, 80.5 mmol) was added to a stirred solution of 2-amino-5-bromo-3-methylpyridine 24 (6.00 g, 32.1 mmol) and benzyl bromide (…
Number of citations: 51 pubs.rsc.org
S Hildbrand, A Blaser, SP Parel… - Journal of the American …, 1997 - ACS Publications
… To 2-amino-5-bromo-3-methylpyridine 1b (2.22 g, 11.9 mmol) and ZnI 2 (26 mg, 0.08 mmol) was added dropwise 1,2-bis[(dimethylamino)dimethylsilyl]ethane (3.30 mL, 11.9 mmol) and …
Number of citations: 143 pubs.acs.org
SV Kessar, P Singh - 2001 - nopr.niscpr.res.in
… 2-Amino-5-bromo-3-methylpyridine 4. To a solution of 2-amino-3-methylpyridinelo(S,4 g, O.OS mole) in ethanol (SO mL) was added bromine (3.10 mL), kee** the temperature below …
Number of citations: 4 nopr.niscpr.res.in
MA Ismail, R Brun, T Wenzler, FA Tanious… - Journal of Medicinal …, 2004 - ACS Publications
… A mixture of 2-amino-5-bromo-3-methylpyridine (15.49 g, 82.8 mmol) and Cu(1)CN (9.27 g, 103.5 mmol) in DMF (160 mL) was heated at 150 C for 24 h. The reaction mixture was …
Number of citations: 142 pubs.acs.org
RA Abramovitch, BW Cue Jr - Journal of the American Chemical …, 1976 - ACS Publications
… literature procedure31 gave 2-amino-5-bromo-3methylpyridine (lh), mp 91-93 (lit.31 mp 90-92). Oxidation of the 2-aminopyridines to 2-aminopyridine 1-oxides was carried out …
Number of citations: 38 pubs.acs.org
N Desroy, C Housseman, X Bock, A Joncour… - 2017 - ACS Publications
… (a) To a suspension of 2-amino-5-bromo-3-methylpyridine (420 g, 2.24 mol, washed before use with an aqueous saturated NaHCO 3 solution) in toluene (1.5 L) under nitrogen …
Number of citations: 122 pubs.acs.org
MA Seefeld, WH Miller, KA Newlander… - Journal of medicinal …, 2003 - ACS Publications
… According to the procedure of compound 21, except substituting 2-amino-5-bromo-3-methylpyridine (1.72 g, 10.0 mmol) for 6-bromo-3,4-dihydro-1H-1,8-naphthyridin-2-one (18), the title …
Number of citations: 194 pubs.acs.org
SH Watterson, P Chen, Y Zhao, HH Gu… - Journal of medicinal …, 2007 - ACS Publications
… To a heterogeneous suspension of 2-amino-5-bromo-3-methylpyridine (5.0 g, 26.7 mmol) in 17 mL of hydrobromic acid at 0 C was added bromine (4.25 mL). To this mixture was added …
Number of citations: 61 pubs.acs.org

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